molecular formula C7H6N2O2 B14713306 2-(2-Nitroethenyl)pyridine CAS No. 14255-17-5

2-(2-Nitroethenyl)pyridine

Cat. No.: B14713306
CAS No.: 14255-17-5
M. Wt: 150.13 g/mol
InChI Key: NENONAVUOMQKMC-UHFFFAOYSA-N
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Description

2-(2-Nitroethenyl)pyridine is an organic compound with the molecular formula C₇H₆N₂O₂ It is a derivative of pyridine, characterized by the presence of a nitroethenyl group attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Nitroethenyl)pyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent can yield nitropyridine compounds . Another method involves the use of nitric acid in trifluoroacetic anhydride, which can produce 3-nitropyridines in varying yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and reaction conditions, such as microwave irradiation and palladium catalysts, can enhance the efficiency of these synthetic routes .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroethenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is 2-(2-aminoethenyl)pyridine.

    Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitroethenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitroethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its binding affinity to targets. The nitro group can also undergo reduction to form reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Vinylpyridine: Similar in structure but lacks the nitro group.

    2-(2-Nitrophenyl)ethenylpyridine: Contains an additional phenyl group.

    2-(2-Nitroethenyl)pyridine hydrochloride: A salt form of the compound.

Uniqueness

This compound is unique due to its nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.

Properties

CAS No.

14255-17-5

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-(2-nitroethenyl)pyridine

InChI

InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H

InChI Key

NENONAVUOMQKMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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